molecular formula C18H14N2O2S B298711 2-(4-methoxy-2-methylbenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

2-(4-methoxy-2-methylbenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No. B298711
M. Wt: 322.4 g/mol
InChI Key: YBNZLUGFUKPBNV-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxy-2-methylbenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential biological activities. This compound is also known as MTB and has a molecular formula of C19H16N2O2S.

Mechanism of Action

The mechanism of action of 2-(4-methoxy-2-methylbenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been reported to inhibit the growth of various microorganisms by interfering with their metabolic pathways. The exact mechanism of action of this compound needs to be further investigated to fully understand its potential biological activities.
Biochemical and Physiological Effects:
2-(4-methoxy-2-methylbenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has been reported to exhibit various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines and increase the levels of antioxidant enzymes. This compound has also been reported to reduce the levels of lipid peroxidation and improve the antioxidant status of cells. The biochemical and physiological effects of this compound need to be further investigated to fully understand its potential biological activities.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-methoxy-2-methylbenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one in lab experiments are its potential biological activities and its ease of synthesis. This compound has been reported to exhibit significant anticancer, antimicrobial, antifungal, and antiviral properties which make it a potential candidate for the development of novel drugs. The limitations of using this compound in lab experiments are its potential toxicity and its limited solubility in water. These limitations need to be considered when using this compound in lab experiments.

Future Directions

The future directions for the research on 2-(4-methoxy-2-methylbenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one are vast. Some of the potential future directions include the investigation of its potential as an anti-inflammatory, antioxidant, and analgesic agent. This compound can also be studied for its potential as a drug delivery system for various drugs. The development of novel drugs using this compound can also be explored further. The exact mechanism of action of this compound needs to be further investigated to fully understand its potential biological activities. Overall, the future directions for the research on 2-(4-methoxy-2-methylbenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one are vast, and it has the potential to be used in the development of novel drugs for the treatment of various diseases.
Conclusion:
2-(4-methoxy-2-methylbenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential biological activities. The synthesis method of this compound is straightforward and efficient. This compound has been extensively studied for its potential biological activities, and it has the potential to be used in the development of novel drugs for the treatment of various diseases. The future directions for the research on this compound are vast, and it needs to be further investigated to fully understand its potential biological activities.

Synthesis Methods

The synthesis of 2-(4-methoxy-2-methylbenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one involves the reaction of 2-aminothiazole, o-phenylenediamine, and 4-methoxy-2-methylbenzaldehyde in the presence of a suitable catalyst. This reaction leads to the formation of the desired compound which can be purified using various chromatographic techniques. The synthesis of this compound has been reported in various scientific journals, and it is considered to be a straightforward and efficient method.

Scientific Research Applications

2-(4-methoxy-2-methylbenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has been extensively studied for its potential biological activities. It has been reported to exhibit significant anticancer, antimicrobial, antifungal, and antiviral properties. This compound has also been studied for its potential as an anti-inflammatory, antioxidant, and analgesic agent. The scientific research application of this compound is vast, and it has the potential to be used in the development of novel drugs for the treatment of various diseases.

properties

Product Name

2-(4-methoxy-2-methylbenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Molecular Formula

C18H14N2O2S

Molecular Weight

322.4 g/mol

IUPAC Name

(2E)-2-[(4-methoxy-2-methylphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C18H14N2O2S/c1-11-9-13(22-2)8-7-12(11)10-16-17(21)20-15-6-4-3-5-14(15)19-18(20)23-16/h3-10H,1-2H3/b16-10+

InChI Key

YBNZLUGFUKPBNV-MHWRWJLKSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OC)/C=C/2\C(=O)N3C4=CC=CC=C4N=C3S2

SMILES

CC1=C(C=CC(=C1)OC)C=C2C(=O)N3C4=CC=CC=C4N=C3S2

Canonical SMILES

CC1=C(C=CC(=C1)OC)C=C2C(=O)N3C4=CC=CC=C4N=C3S2

Origin of Product

United States

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